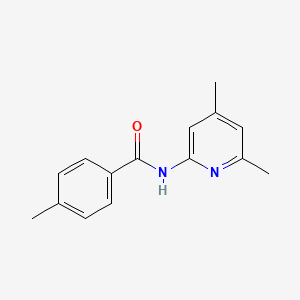
N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide: is an organic compound that belongs to the class of amides It features a pyridine ring substituted with two methyl groups at positions 4 and 6, and a benzamide moiety with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4,6-dimethyl-2-aminopyridine, is synthesized through a series of reactions involving nitration, reduction, and methylation of pyridine.
Amide Bond Formation: The pyridine derivative is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance the reaction rate and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at the positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4,6-dimethylpyridine-2-carboxylic acid.
Reduction: N-(4,6-dimethylpyridin-2-yl)-4-methylbenzylamine.
Substitution: Halogenated derivatives of N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic transformations.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known bioactive molecules.
Molecular Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The specific pathways involved can vary, but often include key signaling pathways in cells that regulate growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyridin-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine substituent on the benzene ring.
N-(4,6-dimethylpyridin-2-yl)-4-methoxybenzamide: Contains a methoxy group instead of a methyl group on the benzene ring.
N-(4,6-dimethylpyridin-2-yl)-4-nitrobenzamide: Features a nitro group on the benzene ring.
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both electron-donating methyl groups on the pyridine ring and the benzamide moiety can enhance its binding affinity and specificity in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C15H16N2O/c1-10-4-6-13(7-5-10)15(18)17-14-9-11(2)8-12(3)16-14/h4-9H,1-3H3,(H,16,17,18) |
InChI Key |
QUUREFMZTOUEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-methoxy-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzyl]oxy}phenyl)acetamide](/img/structure/B10892766.png)
![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-propyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10892773.png)
methanone](/img/structure/B10892781.png)
![N-(3-{[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B10892784.png)
![Ethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10892792.png)
![4-chloro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B10892793.png)
![[4-(2-Fluorophenyl)piperazin-1-yl][2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B10892796.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892803.png)
![4-{4-[(2-Furylcarbonyl)oxy]phenoxy}phenyl 2-furoate](/img/structure/B10892815.png)
![4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-nitrobenzenesulfonate](/img/structure/B10892821.png)

![(2E,5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892846.png)
![Methyl 4-cyano-5-{[(4-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10892860.png)
![ethyl 1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxylate](/img/structure/B10892883.png)
